Cyclopropaneoctanoic acid

Description

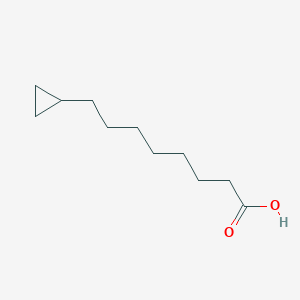

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-cyclopropyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-11(13)7-5-3-1-2-4-6-10-8-9-10/h10H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHMBVUODHGBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311889 | |

| Record name | Cyclopropaneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-99-2 | |

| Record name | Cyclopropaneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropaneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Cyclopropaneoctanoic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the cell membranes of many eubacteria and some protozoa and plants.[1][2] These molecules are characterized by a three-membered carbon ring within their acyl chains. The biosynthesis of CFAs is a post-synthetic modification of existing unsaturated fatty acids (UFAs) already incorporated into membrane phospholipids.[3] This modification is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The presence of CFAs in the membrane alters its biophysical properties, decreasing fluidity and permeability.[3][4] This adaptation is crucial for bacterial survival under various stress conditions, including low pH, oxidative stress, and high temperatures, and has been linked to the virulence and antibiotic resistance of several pathogens.[1][5][6][7] Given its absence in humans and its importance for bacterial pathogenesis, the CFA biosynthesis pathway, and particularly its central enzyme, CFA synthase, represents a promising target for the development of novel antimicrobial agents. This guide provides an in-depth overview of the core biosynthetic pathway, its regulation, key quantitative data, and relevant experimental protocols.

The Core Biosynthetic Reaction

The central event in cyclopropaneoctanoic acid biosynthesis is the enzymatic conversion of an unsaturated fatty acyl chain within a phospholipid into a cyclopropyl (B3062369) group. This reaction is catalyzed by cyclopropane fatty acid (CFA) synthase, encoded by the cfa gene.[5][8]

-

Enzyme : Cyclopropane Fatty Acid (CFA) Synthase. In Escherichia coli, this is a protein of approximately 43.9 kDa that functions as a homodimer.[9][10]

-

Primary Substrate : The substrate is not a free fatty acid but rather a cis-unsaturated fatty acyl chain embedded within a membrane phospholipid, such as phosphatidylethanolamine (B1630911) (PE).[4][11]

-

Methylene (B1212753) Donor : S-adenosyl-L-methionine (SAM or AdoMet) provides the methylene group that is added across the double bond.[1][4][12]

-

Essential Cofactor : A bicarbonate ion is bound in the active site and is essential for the catalytic activity of CFA synthase.[4][8]

-

Products : The reaction yields a cyclopropanated phospholipid and S-adenosyl-L-homocysteine (SAH).[10]

Catalytic Mechanism of CFA Synthase

The catalytic mechanism of CFA synthase is thought to proceed via a carbocation intermediate. The process involves the direct nucleophilic attack of the electron-rich cis-double bond of the acyl chain on the electrophilic methyl group of SAM.[7][10] This initial, rate-limiting methyl transfer step forms a carbocationic intermediate.[7][13] Subsequently, the tightly bound bicarbonate ion in the active site acts as a general base, abstracting a proton to facilitate the formation of the cyclopropane ring and regenerate the enzyme for the next catalytic cycle.[7][8]

References

- 1. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cfa cyclopropane fatty acyl phospholipid synthase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Properties and biosynthesis of cyclopropane fatty acids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Natural Occurrence of Cyclopropaneoctanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of cyclopropaneoctanoic acid and related cyclopropane (B1198618) fatty acids (CPFAs). It covers their distribution in various organisms, biosynthetic pathways, quantitative data, and detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development interested in the unique properties and potential applications of these fascinating lipids.

Introduction to Cyclopropane Fatty Acids

Cyclopropane fatty acids are a class of lipids characterized by the presence of a three-membered carbon ring within their aliphatic chain. This structural feature imparts unique physicochemical properties to the molecules and the biological membranes in which they are found. The most well-known CPFAs include lactobacillic acid and dihydrosterculic acid, which are derivatives of oleic and vaccenic acids, respectively. This compound and its derivatives are part of this larger family and are found across various biological kingdoms. In bacteria, CPFAs are primarily located in the phospholipids (B1166683) of the cell membrane and are known to play a crucial role in adapting to environmental stresses. Their presence in higher organisms, including humans, is an area of growing research interest.

Natural Distribution of this compound and Related CPFAs

This compound and other CPFAs have been identified in a diverse range of organisms, from prokaryotes to eukaryotes.

Bacteria

Bacteria are the most well-documented source of CPFAs. Their synthesis is particularly prominent in many Gram-negative and some Gram-positive bacteria, where they are formed post-synthetically on existing unsaturated fatty acid chains within membrane phospholipids. The conversion to CPFAs often increases as bacterial cultures enter the stationary phase of growth or in response to environmental stressors such as low pH, high osmolarity, and the presence of certain toxic compounds.[1][2]

Table 1: Quantitative Occurrence of Cyclopropane Fatty Acids in Selected Bacteria

| Bacterial Species | Cyclopropane Fatty Acid(s) | Abundance (% of total fatty acids) | Growth Phase/Condition | Reference(s) |

| Escherichia coli | Lactobacillic acid (C19:0 cyclo), Dihydrosterculic acid (C17:0 cyclo) | Can be nearly quantitative conversion of unsaturated fatty acids | Stationary phase | [2] |

| Pseudomonas putida DOT-T1E | C17:0 cyclo, C19:0 cyclo | Up to 25% | Stationary phase | [3] |

| Pseudomonas putida KT2440 | C17:0 cyclo | Higher in stationary phase | Stationary phase | [4] |

| Lactobacillus species | Lactobacillic acid | Variable, can be a major component | Dependent on species and conditions | [5] |

| Salmonella enterica serovar Typhimurium | C17:0 cyclo, C19:0 cyclo | High levels in stationary phase | Stationary phase |

Plants

Certain plant species, particularly those in the order Malvales, are known to produce CPFAs, which are typically stored in their seed oils as triacylglycerols.[6] Dihydrosterculic acid is a common CPFA found in these plants.

Table 2: Quantitative Occurrence of Cyclopropane Fatty Acids in Selected Plants

| Plant Species | Cyclopropane Fatty Acid(s) | Abundance (% of total fatty acids in seed oil) | Reference(s) |

| Litchi chinensis (Lychee) | Dihydrosterculic acid and others | Nearly 40% | [6] |

| Sterculia foetida | Dihydrosterculic acid, Sterculic acid | >60% (as part of cyclopropene (B1174273) fatty acids) | [6] |

| Cottonseed (Gossypium hirsutum) | Dihydrosterculic acid | ~1% | [6][7] |

Protozoa and Fungi

The presence of CPFAs has been reported in some protozoa and fungi, although comprehensive quantitative data across a wide range of species is less available compared to bacteria. In trypanosomatid protozoa, a cyclopropane fatty acid has been identified in their phosphatidylethanolamines. The presence of CPFAs in fungi has also been noted, and their occurrence may be linked to environmental stress responses.[8][9]

Humans and Other Mammals

Interestingly, this compound derivatives have been identified in human tissues. Specifically, this compound 2-hexyl has been found in human adipose tissue and serum.[10][11][12] Its origin in humans is thought to be from the diet, particularly from the consumption of dairy products and meat from ruminants, where these fatty acids can originate from the gut microbiome.[13] The biological role of these fatty acids in mammals is not yet fully understood but is an active area of investigation.

Table 3: Quantitative Occurrence of this compound 2-Hexyl in Human Tissues

| Tissue | Abundance (% of total fatty acids) | Reference(s) |

| Adipose Tissue | Approximately 0.4% | [10][11][12] |

| Serum | Approximately 0.2% | [10][11] |

Biosynthesis of this compound in Bacteria

The biosynthesis of CPFAs in bacteria is a well-characterized enzymatic process. It involves the post-synthetic modification of unsaturated fatty acids already incorporated into membrane phospholipids.

The Cyclopropane Fatty Acid Synthase (CFAS) Pathway

The key enzyme in this pathway is Cyclopropane Fatty Acid Synthase (CFAS) . This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain. This reaction converts the cis double bond into a cyclopropane ring. The overall process is an addition reaction that does not alter the length of the fatty acid chain.

Caption: Biosynthesis of cyclopropane fatty acids in bacteria.

Experimental Protocols

The analysis of this compound and other CPFAs from biological samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Bacterial Cells (General Protocol)

This protocol can be adapted for various bacterial species.

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.

-

Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically a 2:1 or 1:2 v/v ratio). This one-phase system disrupts the cell membranes and extracts the lipids.

-

Phase Separation: Add water or a saline solution to the mixture to induce phase separation. The lower chloroform phase will contain the lipids.

-

Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Fatty Acid Methyl Ester (FAME) Derivatization

To make the fatty acids volatile for GC analysis, they are converted to their methyl esters.

-

Saponification (Optional but recommended for total fatty acids): Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) or potassium hydroxide in methanol. Heat the mixture to hydrolyze the ester linkages and release the free fatty acids as salts.

-

Methylation: Add a methylation reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. Heat the mixture to convert the free fatty acids to FAMEs.

-

Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane (B92381) or petroleum ether to the reaction mixture. The FAMEs will partition into the organic phase.

-

Purification: Wash the organic phase with water to remove any remaining reagents. Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent to concentrate the FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for the separation, identification, and quantification of FAMEs.

-

Sample Preparation: Re-dissolve the FAMEs in a suitable solvent (e.g., hexane) at a known concentration.

-

GC Separation: Inject the sample onto a GC equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.

-

MS Detection and Identification: As the FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragmentation patterns are recorded. CPFAs have characteristic fragmentation patterns that allow for their identification. The presence of a cyclopropane ring can be confirmed by specific mass-to-charge ratio (m/z) ions.

-

Quantification: For quantitative analysis, an internal standard (a fatty acid not naturally present in the sample) is added at the beginning of the extraction process. The peak area of the this compound methyl ester is compared to the peak area of the internal standard to determine its concentration.

Caption: General experimental workflow for CPFA analysis.

Biological Significance and Potential Applications

Role in Bacterial Membranes

In bacteria, the formation of cyclopropane rings in membrane phospholipids is a key mechanism for adapting to harsh environmental conditions. The cyclopropane ring increases the packing order of the lipid acyl chains, which can decrease membrane fluidity and permeability. This is particularly important for protecting the cell against acid stress, osmotic shock, and toxic substances.[1]

Implications for Human Health

The presence of this compound and other CPFAs in human tissues raises questions about their biological effects. While their exact role in human physiology is still under investigation, their dietary origin suggests a potential link between the gut microbiome, diet, and host lipid metabolism. Further research is needed to elucidate whether these fatty acids have specific signaling functions or contribute to the overall lipid profile in a way that impacts health and disease.[13]

Potential in Drug Development

The enzymes involved in CPFA biosynthesis, such as CFAS, are unique to certain organisms and are absent in mammals. This makes them potential targets for the development of novel antimicrobial agents. Inhibiting CFAS could disrupt the ability of pathogenic bacteria to survive in the host environment, thereby reducing their virulence.

Conclusion

This compound and its related cyclopropane fatty acids are a unique class of lipids with a widespread but specific natural distribution. Their well-established role in bacterial stress response and their presence in the human body highlight the importance of further research into their biosynthesis, metabolism, and biological functions. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore the fascinating world of these cyclopropyl-containing molecules and their potential applications in science and medicine.

References

- 1. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Adipsin Serum Concentrations and Adipose Tissue Expression in People with Obesity and Type 2 Diabetes | MDPI [mdpi.com]

- 10. Identification of this compound 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of the Membrane: A Technical Guide to Cyclopropane Fatty Acids in Microbial Defense

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth exploration of the pivotal role of cyclopropane (B1198618) fatty acids (CFAs) in the structure and function of microbial membranes. It details their biosynthesis, regulatory networks, and their function in microbial adaptation and survival, offering insights for novel antimicrobial strategies.

Introduction: The Molecular Architecture of Resilience

Bacterial membranes are dynamic structures that must constantly adapt to fluctuating and often harsh environmental conditions. One of the key mechanisms for fortifying the cell membrane is the modification of its constituent phospholipids (B1166683). Cyclopropane fatty acids (CFAs) are a unique class of fatty acids, characterized by a three-membered carbon ring within their acyl chain. This seemingly subtle structural alteration imparts significant changes to the biophysical properties of the membrane, playing a crucial role in microbial stress response and pathogenesis. The synthesis of CFAs is an energy-intensive process, suggesting their critical importance for bacterial survival. This guide will dissect the multifaceted functions of CFAs, from their biosynthesis and regulation to their impact on membrane integrity and their implications for virulence and antibiotic resistance.

Biosynthesis of Cyclopropane Fatty Acids: A Post-Phospholipid Modification

CFAs are not incorporated into the membrane as free fatty acids. Instead, they are synthesized directly on pre-existing unsaturated fatty acid (UFA) chains of phospholipids already integrated into the membrane bilayer. This post-synthetic modification is catalyzed by a single enzyme, cyclopropane fatty acid synthase (CFA synthase), encoded by the cfa gene.

The reaction involves the transfer of a methylene (B1212753) group from the donor molecule S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated acyl chain. This conversion of a cis double bond to a cyclopropane ring introduces a kinked yet more rigid structure into the fatty acid tail.

The Catalyst: Cyclopropane Fatty Acid Synthase (CfaS)

CFA synthase is a soluble enzyme that acts on a membrane-bound substrate, a topologically interesting challenge. The enzyme recognizes and binds to the phospholipid headgroups at the membrane surface, subsequently accessing the hydrophobic acyl chains within the bilayer to perform the cyclopropanation reaction. Studies on E. coli CFA synthase have revealed that the enzyme functions as a dimer, a feature critical for its catalytic efficiency.

Regulation of CFA Synthesis: A Tightly Controlled Stress Response

The production of CFAs is not constitutive but is instead tightly regulated in response to various environmental cues, primarily those associated with the stationary phase of growth and stress conditions. This regulation occurs at both the transcriptional and post-transcriptional levels, ensuring that CFA synthesis is induced when most needed for membrane protection.

Transcriptional Regulation

In many bacteria, including Escherichia coli, the transcription of the cfa gene is under the control of the alternative sigma factor RpoS (σS). RpoS is the master regulator of the general stress response and is activated during the stationary phase and in response to stressors such as nutrient limitation, osmotic stress, and low pH. This links CFA production directly to the cell's broader stress survival network.

Post-Transcriptional Regulation by Small RNAs (sRNAs)

Recent research has unveiled a complex layer of post-transcriptional regulation of cfa mRNA mediated by small non-coding RNAs (sRNAs). These sRNAs can either activate or repress cfa translation by binding to the 5' untranslated region (UTR) of the cfa mRNA.

-

Activation: sRNAs like RydC in E. coli and Salmonella have been shown to stabilize the cfa mRNA, protecting it from degradation by RNase E and thereby enhancing its translation.

-

Repression: Conversely, sRNAs such as CpxQ can bind to a different site on the cfa mRNA and promote its degradation, leading to repression of CFA synthesis.

This intricate sRNA-mediated control allows for rapid and fine-tuned adjustments in CFA levels in response to specific environmental signals.

Below is a diagram illustrating the regulatory pathways controlling CFA synthesis.

Core Functions of Cyclopropane Fatty Acids in Microbial Membranes

The incorporation of CFAs into membrane phospholipids has profound effects on the biophysical properties of the bilayer, which in turn enhances bacterial survival under various stress conditions.

Modulation of Membrane Fluidity and Order

The role of CFAs in membrane fluidity is complex and has been a subject of debate. While the rigid cyclopropane ring restricts the rotational freedom of the acyl chain, it also introduces a kink that can disrupt the ordered packing of neighboring lipids. Molecular dynamics simulations suggest that CFAs can simultaneously increase membrane fluidity (lateral diffusion) while also inducing a greater degree of order compared to their unsaturated precursors. This dual function may allow the membrane to remain fluid and functional at low temperatures while maintaining barrier integrity.

Decreased Membrane Permeability

A key function of CFAs is to decrease the permeability of the bacterial membrane to small molecules, including protons. By increasing the packing density of the lipid acyl chains, the cyclopropane ring helps to seal the membrane, making it less permeable to deleterious substances. This is particularly important for survival in acidic environments, as a less permeable membrane helps to maintain the internal pH by reducing the influx of protons.

Resistance to Environmental Stresses

The changes in membrane properties conferred by CFAs translate into enhanced resistance to a variety of environmental challenges.

-

Acid Stress: The reduced proton permeability is a major factor in the acid resistance of many bacteria, including E. coli and Salmonella enterica. Strains lacking the cfa gene are significantly more sensitive to acid shock.

-

Oxidative Stress: CFAs have been shown to protect against oxidative damage, potentially by reducing the access of reactive oxygen species to the membrane interior.

-

Osmotic Stress: Increased CFA content is observed in response to high osmotic stress in some bacteria, suggesting a role in maintaining membrane integrity under these conditions.

-

Cold Shock: In E. coli, the cyclopropanation of unsaturated fatty acids is a crucial survival strategy during drastic cooling, as it helps to maintain membrane fluidity at low temperatures and prevent phase separation of lipids.

Quantitative Impact of CFAs on Membrane Properties and Stress Resistance

The following tables summarize quantitative data from various studies, illustrating the impact of CFA synthesis on bacterial physiology.

Table 1: Changes in Membrane Fatty Acid Composition in Response to Stress

| Organism | Stress Condition | Change in CFA Content | Reference |

| Escherichia coli | Stationary Phase | Significant increase, becoming a major fatty acid component | |

| Escherichia coli | Acid Shock (pH 3) | Strains with higher CFA content show increased survival | |

| Salmonella enterica | Acid Adaptation | Increased CFA levels in the cell membrane | |

| Pseudomonas putida | Oxidative Stress (Fullerenes) | Increased CFA levels | |

| Helicobacter pylori | - | Constitutively high levels (~30% of total fatty acids) | |

| Yeast (engineered) | - | ~40% CFA in phospholipid fraction |

Table 2: Effect of CFA on Membrane Biophysical Properties

| Property | Organism/Model System | Method | Observation | Reference |

| Membrane Fluidity | Pseudomonas aeruginosa | Laurdan GP | Deletion of cfa increased membrane fluidity (decreased GP value) | |

| Membrane Fluidity | Molecular Dynamics Simulation | - | CFAs disrupt lipid packing and increase lateral diffusion | |

| Membrane Permeability | Escherichia coli | - | Reduced permeability to H+ | |

| Membrane Protein Activity | Escherichia coli (NhaA) | - | CFA reduces NhaA-phospholipid interactions, restricting conformational change |

Table 3: Role of CFAs in Antibiotic Resistance and Virulence

| Organism | Phenotype | Observation | Reference |

| Helicobacter pylori | Antibiotic Resistance | Deletion of cfa synthase leads to increased antibiotic susceptibility | |

| Helicobacter pylori | Virulence (Gastric Colonization) | cfa synthase is required for successful gastric colonization in a mouse model | |

| Salmonella enterica | Virulence (Mouse Model) | cfa mutant shows attenuated virulence | |

| Salmonella enterica | Macrophage Survival | cfa is required for survival within macrophages | |

| Mycobacterium tuberculosis | Virulence | Cyclopropanation of mycolic acids is important for pathogenesis |

Experimental Protocols for Studying CFA Function

This section provides an overview of key experimental methodologies used to investigate the role of CFAs in microbial membranes.

Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for quantifying the fatty acid composition of bacterial membranes.

Objective: To extract total lipids from bacterial cells and analyze the fatty acid profile to determine the relative abundance of CFAs.

Methodology:

-

Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase or under specific stress conditions. Harvest cells by centrifugation and wash with a suitable buffer.

-

Lipid Extraction: Resuspend the cell pellet and perform a total lipid extraction using a solvent system such as chloroform:methanol (e.g., Bligh-Dyer method). This separates the lipids from other cellular components.

-

Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) with a strong base (e.g., KOH in methanol) to release the fatty acids from the glycerol (B35011) backbone. The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF3) in methanol. This derivatization makes the fatty acids volatile for GC analysis.

-

GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a gas chromatography column and then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: The relative abundance of each fatty acid, including CFAs, is determined by integrating the area under the corresponding peak in the chromatogram.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This technique provides information about the rotational mobility of a fluorescent probe embedded in the membrane, which is related to membrane fluidity.

Objective: To assess changes in membrane fluidity in response to the presence or absence of CFAs.

Methodology:

-

Probe Labeling: Bacterial cells or isolated membranes are incubated with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the membrane.

-

Fluorescence Polarization Measurement: The labeled sample is excited with vertically polarized light. The fluorescence emission is measured in two planes: parallel (I||) and perpendicular (I⊥) to the excitation plane.

-

Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is a correction factor for the instrument.

-

Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane. A lower anisotropy value signifies greater rotational freedom and a more fluid membrane.

Membrane Permeability Assay

This assay uses fluorescent probes to assess the integrity and permeability of the bacterial inner and outer membranes.

Objective: To determine if the presence of CFAs alters the permeability of the bacterial membranes.

Methodology:

-

Outer Membrane Permeability (NPN Assay):

-

The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of the membrane.

-

Bacterial cells are incubated with NPN. An increase in fluorescence indicates that NPN has partitioned into the outer membrane, signifying increased permeability.

-

-

Inner Membrane Permeability (Propidium Iodide Assay):

-

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact inner membrane of live cells.

-

Cells are treated with the agent of interest and then incubated with PI. An increase in red fluorescence indicates that the inner membrane has been compromised, allowing PI to enter and bind to intracellular nucleic acids.

-

The following diagram outlines a general experimental workflow for investigating CFA function.

Implications for Drug Development

The critical role of CFAs in bacterial stress resistance and virulence makes the CFA synthesis pathway an attractive target for the development of novel antimicrobial agents. Inhibiting CFA synthase could render pathogenic bacteria more susceptible to host immune defenses and conventional antibiotics.

-

Sensitizing Agent: Inhibitors of CFA synthase could be used as adjuvants to potentiate the activity of existing antibiotics, particularly those that target the cell membrane or are expelled by efflux pumps whose function is membrane-dependent.

-

Anti-Virulence Strategy: By compromising the bacterium's ability to survive in the host environment (e.g., the acidic environment of the stomach for H. pylori), CFA synthase inhibitors could act as anti-virulence drugs, reducing the pathogen's ability to cause disease without directly killing it, which may reduce the selective pressure for resistance.

Several inhibitors of E. coli CFA synthase have been identified through screening chemical libraries, demonstrating the feasibility of targeting this enzyme. One such compound was shown to be active in vivo, preventing the formation of CFAs in growing E. coli cells.

Conclusion

Cyclopropane fatty acids are not merely passive structural components of microbial membranes; they are key players in a dynamic and highly regulated system of adaptation and defense. Through the post-synthetic modification of phospholipids, bacteria can rapidly remodel their membranes to withstand a barrage of environmental insults. The intricate regulation of CFA synthesis, involving both transcriptional and post-transcriptional mechanisms, underscores its importance for bacterial fitness. A thorough understanding of the function of CFAs and the enzymes responsible for their synthesis opens new avenues for the development of innovative therapeutic strategies to combat bacterial infections, particularly those caused by pathogenic and multi-drug resistant organisms. Further research into the specific interactions of CFAs with membrane proteins and the precise mechanisms by which they contribute to virulence will undoubtedly reveal even more opportunities for targeted drug design.

Cyclopropaneoctanoic acid discovery and isolation

An In-Depth Technical Guide to the Discovery and Isolation of Cyclopropaneoctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are fatty acids characterized by the presence of a cyclopropane (B1198618) ring within their aliphatic chain. Initially identified in various bacteria and protozoa, their discovery in human tissues has opened new avenues of research into their physiological roles and potential as therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on methodologies relevant to researchers and drug development professionals.

Discovery and Occurrence

Fatty acids containing a cyclopropane ring have long been known to be constituents of microbial lipids. However, their identification in mammals is a more recent finding. Notably, This compound, 2-hexyl has been identified as the major cyclopropane fatty acid in human adipose tissue and serum.[1][2] Its presence has been confirmed in both visceral and subcutaneous adipose depots.[3] Other related compounds, such as this compound, 2-octyl, and cyclopropanenonanoic acid, have also been detected in smaller quantities in human adipose tissue.[1][2]

The origin of these fatty acids in humans is thought to be, at least in part, from dietary sources, as they are found in foods such as cow's milk, dairy products, and certain fish and mushrooms.[4] The presence of these compounds in the food chain is suggested to originate from their production by epiphytic lactic acid bacteria during silage fermentation for animal feed.[4]

Biological Significance

Cyclopropane-containing fatty acids exhibit a range of biological activities. They have been shown to possess antimicrobial and antifungal properties.[5] Furthermore, certain cyclopropane fatty acids act as agonists for the G-protein coupled receptor GPR84, which is highly expressed on immune cells, suggesting a role in inflammatory processes.[5][6] The activation of GPR84 by these fatty acids can trigger intracellular signaling cascades, including those involving Gαi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels.[7]

Isolation and Extraction from Biological Samples

The isolation of this compound from biological matrices, such as adipose tissue, requires robust lipid extraction protocols to efficiently separate these fatty acids from other cellular components.

Experimental Protocol: Lipid Extraction from Adipose Tissue

This protocol is a modification of established methods for total lipid extraction from adipose tissue.

Materials:

-

Adipose tissue sample

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Tissue Homogenization:

-

Flash-freeze a known weight of adipose tissue (e.g., 100-200 mg) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion of the tissue powder (e.g., 20 volumes of solvent to 1 volume of tissue).

-

Homogenize the mixture using a tissue homogenizer until a uniform suspension is achieved.

-

Add 0.25 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

Repeat the extraction of the upper aqueous layer and the protein interface with another portion of chloroform.

-

Pool the chloroform extracts.

-

-

Solvent Evaporation:

-

Evaporate the chloroform from the pooled extracts under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting lipid extract can be weighed to determine the total lipid content and then stored under nitrogen at -80°C until further analysis.

-

Characterization and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the characterization and quantification of this compound. Prior to analysis, the fatty acids are typically converted to their more volatile methyl ester derivatives. For unambiguous identification, especially of the cyclopropane ring position, derivatization to picolinyl esters is also employed.[1][2][8]

Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs)

Materials:

-

Lipid extract

-

Methanolic HCl (e.g., 5%) or Boron trifluoride-methanol solution (BF₃-methanol)

-

Hexane (B92381) (GC grade)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Glass reaction vials with Teflon-lined caps

-

Heating block or water bath

Procedure:

-

Transesterification:

-

Dissolve a known amount of the lipid extract (e.g., 1-5 mg) in a glass reaction vial.

-

Add 2 mL of 5% methanolic HCl or 14% BF₃-methanol solution.

-

Securely cap the vial and heat at 60-70°C for 1-2 hours in a heating block or water bath.

-

-

Extraction of FAMEs:

-

Allow the reaction mixture to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the hexane layer over a small amount of anhydrous sodium sulfate.

-

-

Sample Preparation for GC-MS:

-

Transfer the dried hexane extract to a GC vial.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis of FAMEs

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Column: A polar capillary column, such as a DB-WAX or Omegawax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of FAMEs.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector: Split/splitless, temperature 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 50-500.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with reference spectra.

Data Presentation: Quantitative Analysis

The concentration of this compound in biological samples can be determined using an internal standard method.

| Sample Type | Compound | Concentration (% of Total Fatty Acids) | Reference |

| Human Adipose Tissue | This compound, 2-hexyl | ~0.4% | [1][2] |

| Human Serum | This compound, 2-hexyl | ~0.2% | [1][2] |

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| GC-MS (for CPFAs in cheese fat) | 60 mg/kg | 200 mg/kg | [9] |

Biological Activity Assessment

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess the antimicrobial activity of this compound.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the test bacteria overnight in the appropriate broth.

-

Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Serial Dilution of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Perform a two-fold serial dilution of the stock solution in the broth medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (inoculum without test compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways and Molecular Interactions

As previously mentioned, cyclopropane fatty acids can act as agonists for GPR84. The activation of this receptor initiates a signaling cascade that can modulate inflammatory responses.

GPR84 Signaling Pathway

The binding of a cyclopropane fatty acid agonist to GPR84, which is coupled to a Gαi protein, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway is believed to mediate some of the pro-inflammatory effects of GPR84 activation.

Caption: GPR84 signaling cascade initiated by a cyclopropane fatty acid agonist.

Experimental Workflow for Isolation and Analysis

The overall process for discovering and characterizing this compound from a biological source involves a series of sequential steps.

Caption: A generalized experimental workflow for the isolation and analysis of this compound.

Conclusion

The discovery of this compound in human tissues has highlighted a previously unrecognized class of endogenous fatty acids with potential physiological and pathological significance. The methodologies outlined in this guide provide a framework for the reliable isolation, characterization, and biological assessment of these unique lipids. Further research into the dietary sources, metabolism, and precise molecular targets of this compound and its derivatives is warranted to fully elucidate their roles in human health and disease, and to explore their potential as novel therapeutic leads.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academicjournals.org [academicjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of S-Adenosylmethionine in the Biosynthesis of Cyclopropaneoctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropaneoctanoic acid and other cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in various bacteria and some plants, playing a crucial role in membrane fluidity, stress resistance, and pathogenesis. The biosynthesis of these fascinating molecules is critically dependent on the enzymatic activity of cyclopropane fatty acid synthase (CFAS), which utilizes S-adenosylmethionine (SAM) as a key co-substrate. This technical guide provides an in-depth exploration of the pivotal role of SAM in the synthesis of this compound, detailing the biosynthetic pathway, enzymatic mechanism, and relevant experimental protocols. Quantitative data on enzyme kinetics are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in lipid biochemistry, microbiology, and drug development.

Introduction

Cyclopropane fatty acids are characterized by the presence of a three-membered carbon ring within their acyl chain. This structural feature imparts unique physicochemical properties to the phospholipids (B1166683) that contain them, influencing membrane fluidity and stability.[1] In many bacteria, the accumulation of CFAs is a response to environmental stressors such as acidity and freezing temperatures.[1][2] The synthesis of the cyclopropane ring is a post-synthetic modification of unsaturated fatty acids already incorporated into phospholipids.[3] This reaction is catalyzed by cyclopropane fatty acid synthase (CFAS), a soluble, peripheral membrane protein.[4] The central molecule enabling this transformation is S-adenosylmethionine (SAM), which serves as the donor of the methylene (B1212753) group that forms the cyclopropane ring.[2][3] Understanding the intricacies of this SAM-dependent pathway is crucial for elucidating bacterial survival mechanisms and for the development of novel antimicrobial agents targeting this unique metabolic process.

The Biosynthetic Pathway of this compound

The formation of this compound, a C19 CFA, occurs through the modification of a pre-existing unsaturated fatty acid, typically cis-vaccenic acid (a C18:1 fatty acid), which is esterified to a phospholipid within the bacterial membrane. The enzyme responsible, cyclopropane-fatty-acyl-phospholipid synthase (EC 2.1.1.79), catalyzes the transfer of a methylene group from SAM to the double bond of the unsaturated fatty acyl chain.[5]

The overall reaction can be summarized as follows:

S-adenosyl-L-methionine + Phospholipid-bound unsaturated fatty acid → S-adenosyl-L-homocysteine + Phospholipid-bound cyclopropane fatty acid

The following diagram illustrates the core biosynthetic pathway:

Caption: Biosynthesis of cyclopropane fatty acid from an unsaturated phospholipid.

The Role of S-Adenosylmethionine and the Enzymatic Mechanism

S-adenosylmethionine is a ubiquitous biological molecule primarily known as a methyl group donor in numerous metabolic pathways.[6] In the context of CFA synthesis, SAM's role is to provide a methylene (CH₂) group. The reaction mechanism is proposed to proceed via a carbocation intermediate.[3] The nucleophilic double bond of the unsaturated fatty acid attacks the electrophilic methyl group of SAM, leading to the formation of a transient carbocationic intermediate. This is followed by the abstraction of a proton from the newly transferred methyl group by a general base within the enzyme's active site, resulting in the closure of the cyclopropane ring. A bicarbonate ion, coordinated by conserved active site residues, is believed to act as this essential base.[3][7]

The following diagram depicts the proposed enzymatic mechanism:

Caption: The two-step mechanism of CFA synthase involving SAM.

Quantitative Data on Cyclopropane Fatty Acid Synthases

The kinetic parameters of CFAS enzymes vary between different bacterial species. This data is crucial for comparative studies and for the design of enzyme inhibitors.

| Enzyme Source | Substrate(s) | Km for SAM | kcat | Specific Activity | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Escherichia coli | Phospholipid vesicles | 90 µM | ~13 min⁻¹ | 5 x 10⁻² µmol/min/mg | 5.6 | 35.8 | [4][5] |

| Pseudomonas aeruginosa | Phospholipid vesicles | 26 ± 3 µM | 2.5 ± 0.08 min⁻¹ | - | 7.5 | - | [4] |

| Oenococcus oeni | L. lactis phospholipids | 2.26 mM | - | - | 5.6 | 35.8 | [8] |

Note: The kcat and specific activity values can vary depending on the assay conditions and the composition of the phospholipid vesicles used as substrate.

Experimental Protocols

Purification of Recombinant His-tagged Cyclopropane Fatty Acid Synthase

This protocol describes the purification of His-tagged CFAS from E. coli.[9]

-

Cell Lysis:

-

Resuspend harvested E. coli cells expressing the His-tagged CFAS in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol, 20 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 32,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography:

-

Incubate the supernatant with Ni-NTA resin for 1 hour at 4°C with gentle agitation.

-

Load the resin onto a chromatography column.

-

Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the His-tagged CFAS with elution buffer (lysis buffer containing 300 mM imidazole).

-

-

Tag Cleavage and Further Purification (Optional):

-

If a cleavage site (e.g., for TEV protease) is present between the His-tag and the CFAS, incubate the eluted protein with the respective protease.

-

Remove the cleaved His-tag and the protease by passing the solution through a Ni-NTA column.

-

Perform size-exclusion chromatography for further purification and buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

-

In Vitro Cyclopropane Fatty Acid Synthase Assay (Colorimetric)

This assay indirectly measures CFAS activity by quantifying the production of S-adenosylhomocysteine (SAH), a product of the reaction.[4][9]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

HEPES buffer (pH 7.5)

-

Phospholipid vesicles (e.g., 1,2-dioleoyl-phosphatidylethanolamine and 1,2-dipalmitoyl-phosphatidylglycerol)

-

S-adenosylmethionine (SAM)

-

SAH nucleosidase and LuxS (for the coupled reaction)

-

Purified CFAS enzyme

-

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Detection:

-

The coupled enzymes convert the produced SAH to homocysteine.

-

Quantify the homocysteine produced by adding Ellman's reagent (5,5'-dithio-bis[2-nitrobenzoic acid], DTNB) and measuring the absorbance at 412 nm.

-

Analysis of Cyclopropane Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of fatty acid methyl esters (FAMEs), including cyclopropane fatty acids, from bacterial cells.

-

Lipid Extraction and Saponification:

-

Extract total lipids from bacterial cell pellets using a suitable method (e.g., Bligh-Dyer).

-

Saponify the lipid extract by heating with methanolic NaOH.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Methylate the free fatty acids by heating with BF₃-methanol or methanolic HCl.

-

Extract the FAMEs into an organic solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a GC-MS system equipped with a polar capillary column (e.g., DB-FATWAX UI).

-

Use a suitable temperature program, for example:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: 10°C/min to 175°C, hold for 10 min.

-

Ramp 2: 5°C/min to 220°C, hold for 20 min.

-

-

Set the injector temperature to 250°C and the MS transfer line to 240°C.

-

Acquire mass spectra in electron ionization (EI) mode.

-

Identify and quantify the cyclopropane FAMEs based on their retention times and mass spectra compared to known standards.

-

Visualization of Experimental Workflow

The following diagram provides a logical overview of a typical experimental workflow for studying CFA synthesis.

Caption: A typical workflow for the study of CFA synthase.

Conclusion

S-adenosylmethionine is an indispensable co-substrate in the biosynthesis of this compound and other cyclopropane fatty acids. Its role as a methylene donor, facilitated by the enzyme cyclopropane fatty acid synthase, is a key step in the adaptation of many bacteria to environmental stress. The detailed understanding of this pathway, including the enzyme kinetics and the underlying chemical mechanism, provides a solid foundation for further research. The experimental protocols and workflows outlined in this guide are intended to equip researchers with the necessary tools to investigate this unique and important area of lipid metabolism, potentially leading to the discovery of novel antimicrobial agents that target this essential bacterial process.

References

- 1. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escherichia coli cyclopropane fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-Adenosylmethionine Decreases Bacterial Translocation, Proinflammatory Cytokines, Oxidative Stress and Apoptosis Markers in Hepatic Ischemia-Reperfusion Injury in Wistar Rats [mdpi.com]

- 7. The activity of Escherichia coli cyclopropane fatty acid synthase depends on the presence of bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopropaneoctanoic Acid Precursors in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclopropaneoctanoic acid and its precursors within the broader context of fatty acid metabolism. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, regulation, and analysis of these unique fatty acids. This document delves into the core biochemical pathways, presents quantitative data, and offers detailed experimental protocols for the study of cyclopropane (B1198618) fatty acids (CFAs), with a primary focus on bacterial systems where they are most prominently found.

Introduction to Cyclopropane Fatty Acids

Cyclopropane fatty acids are a unique class of lipids characterized by the presence of a cyclopropane ring within their aliphatic chain. These modified fatty acids are primarily found in the membrane phospholipids (B1166683) of a wide variety of bacteria and have also been identified in some protozoa, such as Leishmania, and plants.[1][2] The formation of the cyclopropane ring is a post-synthetic modification of unsaturated fatty acids (UFAs) already incorporated into the membrane phospholipids. This modification alters the physical properties of the cell membrane, contributing to its fluidity and stability, and plays a crucial role in the adaptation of microorganisms to various environmental stresses, including changes in pH and temperature.[3][4]

The most common cyclopropane fatty acids in bacteria are lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) and dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), which are derived from the unsaturated precursors vaccenic acid (cis-11-octadecenoic acid) and oleic acid (cis-9-octadecenoic acid), respectively. Another prevalent CFA is cis-9,10-methylenehexadecanoic acid, derived from palmitoleic acid (cis-9-hexadecenoic acid).

Biosynthesis of this compound Precursors

The biosynthesis of cyclopropane fatty acids is a well-conserved pathway in bacteria. The key precursors are long-chain unsaturated fatty acids that are already part of the phospholipid bilayer of the cell membrane. The formation of the cyclopropane ring is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.

Key Components of the Biosynthetic Pathway:

-

Unsaturated Fatty Acid (UFA) Precursors: The primary substrates for CFA synthase are monounsaturated fatty acyl chains of phospholipids. Common precursors include palmitoleic acid (16:1) and vaccenic acid (18:1).[4][5]

-

S-adenosyl-L-methionine (SAM): SAM serves as the methyl group donor for the methylene (B1212753) bridge of the cyclopropane ring.[6][7] The reaction involves the transfer of a methylene group from SAM to the double bond of the UFA.[8]

-

Cyclopropane Fatty Acid (CFA) Synthase: This enzyme, encoded by the cfa gene, catalyzes the transfer of the methylene group from SAM to the UFA precursor.[3] The enzyme is typically a soluble, peripheral membrane protein.[9]

The overall reaction can be summarized as follows:

Unsaturated fatty acyl-phospholipid + S-adenosyl-L-methionine → Cyclopropane fatty acyl-phospholipid + S-adenosyl-L-homocysteine + H+

Below is a diagram illustrating the biosynthetic pathway of cyclopropane fatty acids.

Quantitative Data on Cyclopropane Fatty Acid Abundance

The abundance of cyclopropane fatty acids varies significantly among different bacterial species and is often influenced by growth conditions, such as temperature, pH, and growth phase. Generally, the conversion of UFAs to CFAs increases as bacterial cultures enter the stationary phase.[4] The following table summarizes the quantitative data on the relative abundance of major fatty acids, including cyclopropane fatty acids, in selected bacteria under specific conditions.

| Bacterial Species | Growth Phase | C16:0 (%) | C16:1 (%) | C17:0 cyclo (%) | C18:1 (%) | C19:0 cyclo (%) | Reference |

| Escherichia coli | Exponential | 41 | 31 | 4 | 21 | - | [1] |

| Escherichia coli | Stationary | 35.8 | 1.8 | 21.7 | 11.5 | 29.2 | [2] |

| Salmonella Typhimurium | Stationary | 18.2 | 1.5 | 32.5 | 11.2 | 36.6 | [10] |

| Pseudomonas aeruginosa PAO1 | Stationary | 23.3 | 31.2 | 11.1 | 14.2 | 20.2 | [11] |

Regulation of Cyclopropane Fatty Acid Synthesis

The synthesis of cyclopropane fatty acids is a tightly regulated process, primarily at the transcriptional level of the cfa gene. In Escherichia coli, the expression of cfa is controlled by a complex network of regulators that respond to various environmental cues, ensuring that CFA production is ramped up during the transition to the stationary phase and under stressful conditions.

Key Regulatory Elements:

-

RpoS (σS): The stationary phase sigma factor, RpoS, is a major activator of cfa transcription, leading to increased CFA synthase levels during the stationary phase.[7]

-

Small RNAs (sRNAs): Several sRNAs are involved in the post-transcriptional regulation of cfa. For instance, RydC has been shown to activate cfa expression.[12]

-

Transcriptional Repressors: Transcription factors such as Fur (Ferric uptake regulator) and CRP (cAMP receptor protein) can act as repressors of cfa expression.[7]

The following diagram illustrates the regulatory network of the cfa gene in E. coli.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of cyclopropane fatty acids.

Bacterial Cell Culture for CFA Production

Objective: To cultivate bacteria under conditions that promote the production of cyclopropane fatty acids.

Materials:

-

Bacterial strain of interest (e.g., Escherichia coli, Salmonella Typhimurium)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Incubator shaker

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of the bacterial strain into 5 mL of LB broth in a sterile culture tube.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

The next day, inoculate a larger volume of fresh LB broth (e.g., 500 mL in a 2 L flask) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.

-

Incubate at 37°C with shaking.

-

Monitor the growth of the culture by measuring the OD600 at regular intervals.

-

Harvest the cells at the desired growth phase (e.g., late exponential or stationary phase) by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS).

-

The cell pellet can be stored at -80°C until lipid extraction.

Total Lipid Extraction (Bligh and Dyer Method)

Objective: To extract total lipids from bacterial cells.[5][13][14]

Materials:

-

Bacterial cell pellet

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Resuspend the bacterial cell pellet in 800 µL of deionized water in a glass centrifuge tube.

-

Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add 1 mL of chloroform to the mixture and vortex for 1 minute.

-

Add 1 mL of deionized water to the mixture and vortex for 1 minute.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

The dried lipid extract can be stored under nitrogen at -20°C until further analysis.

Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

Objective: To convert the extracted fatty acids into their volatile methyl esters for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[12][15]

Materials:

-

Dried total lipid extract

-

0.5 M Sodium methoxide (B1231860) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-FATWAX UI or equivalent)

Procedure:

-

Transesterification: a. Redissolve the dried lipid extract in 1 mL of hexane. b. Add 200 µL of 0.5 M sodium methoxide in methanol. c. Cap the tube tightly and vortex vigorously for 2 minutes. d. Allow the reaction to proceed at room temperature for 10 minutes. e. Stop the reaction by adding 2 mL of saturated NaCl solution. f. Vortex briefly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Extraction of FAMEs: a. Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new tube. b. Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Example GC-MS parameters:

- Injector Temperature: 250°C

- Column: DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent

- Carrier Gas: Helium at a constant flow rate of 1 mL/min

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes

- Ramp to 200°C at 10°C/min

- Ramp to 240°C at 5°C/min, hold for 10 minutes

- MS Detector:

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: m/z 50-550 c. Identify the FAMEs based on their retention times and mass spectra by comparison with known standards and mass spectral libraries. d. Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.

Cyclopropane Fatty Acid (CFA) Synthase Activity Assay

Objective: To measure the enzymatic activity of CFA synthase in a cell-free extract or purified enzyme preparation. This protocol is based on a coupled spectrophotometric assay that measures the production of S-adenosyl-L-homocysteine (SAH).[9]

Materials:

-

Cell-free extract or purified CFA synthase

-

Phospholipid vesicles containing unsaturated fatty acids (e.g., from E. coli)

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

L-homocysteine dehydrogenase (HCD)

-

NAD+

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate Vesicles: Prepare sonicated vesicles of E. coli phospholipids at a concentration of 10 mg/mL in assay buffer.

-

Enzyme Mix: Prepare a solution in assay buffer containing 1 U/mL SAHH, 1 U/mL HCD, 2 mM NAD+, and 1 mM DTNB.

-

-

Assay Protocol: a. In a 1 mL cuvette, combine:

- 800 µL of Assay Buffer

- 100 µL of Substrate Vesicles (final concentration 1 mg/mL)

- 50 µL of Enzyme Mix

- Appropriate amount of cell-free extract or purified CFA synthase. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 50 µL of 10 mM SAM (final concentration 0.5 mM). d. Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of SAH production, and thus to the CFA synthase activity.

-

Calculation of Activity:

-

The molar extinction coefficient for the product of the DTNB reaction (TNB2-) at 412 nm is 14,150 M-1cm-1.

-

Calculate the rate of reaction (µmol/min) using the Beer-Lambert law.

-

Specific activity is expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

-

Experimental Workflow

The following diagram provides a general workflow for the comprehensive study of cyclopropane fatty acids in bacteria, from initial cultivation to final data analysis.

Conclusion

This technical guide has provided a detailed overview of the precursors and metabolism of this compound and related cyclopropane fatty acids. The biosynthesis from unsaturated fatty acid precursors via the action of CFA synthase and the methyl donor SAM is a critical process for many bacteria, influencing membrane properties and stress resistance. The quantitative data presented highlights the significant changes in fatty acid composition that occur, particularly during the transition to the stationary phase. The detailed experimental protocols for bacterial cultivation, lipid extraction, FAME analysis, and CFA synthase activity provide a solid foundation for researchers to investigate these unique lipids. Furthermore, the elucidation of the complex regulatory network governing CFA synthesis opens avenues for targeted drug development and metabolic engineering. A thorough understanding of this pathway is essential for researchers in microbiology, biochemistry, and drug discovery.

References

- 1. Fatty acid synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The activity of Escherichia coli cyclopropane fatty acid synthase depends on the presence of bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]

- 7. RegulonDB Browser [regulondb.ccg.unam.mx]

- 8. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of Cyclopropane Fatty Acids: A Technical Guide for Researchers

Abstract

Cyclopropane (B1198618) fatty acids (CFAs) are unique lipid components found in the cell membranes of numerous bacteria and some plants, playing a crucial role in membrane fluidity, stability, and resistance to environmental stresses. Their synthesis is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS), which introduces a methylene (B1212753) bridge across the double bond of unsaturated fatty acyl chains within phospholipid bilayers. This technical guide provides an in-depth overview of the enzymatic synthesis of CFAs, tailored for researchers, scientists, and drug development professionals. It covers the catalytic mechanism of CFAS, presents key quantitative data, details experimental protocols for enzyme purification and activity analysis, and discusses the enzyme's substrate specificity and inhibition.

Introduction to Cyclopropane Fatty Acids (CFAs)

Cyclopropane fatty acids are fatty acids containing a cyclopropane ring within their acyl chain. They are formed post-synthetically by the modification of unsaturated fatty acids already incorporated into membrane phospholipids.[1] This modification is particularly prevalent in bacteria as they transition from the exponential to the stationary phase of growth and is associated with increased resistance to acidic conditions, high temperatures, and other environmental challenges.[2][3] The presence of the bulky cyclopropane ring alters the physical properties of the cell membrane, reducing its fluidity and permeability.[4] Given the role of CFAs in the survival and virulence of pathogenic bacteria such as Mycobacterium tuberculosis, the enzymes responsible for their synthesis are considered potential targets for novel antimicrobial agents.[5]

The Key Enzyme: Cyclopropane Fatty Acid Synthase (CFAS)

The synthesis of CFAs is catalyzed by S-adenosyl-L-methionine:unsaturated-phospholipid methyltransferase (cyclizing), commonly known as cyclopropane fatty acid synthase (CFAS) (EC 2.1.1.79).[6] CFAS is a soluble, peripheral membrane protein that associates with the inner membrane of bacteria.[4] Structural and functional studies have revealed that bacterial CFAS enzymes are typically homodimers, with each subunit comprising an N-terminal domain involved in membrane binding and a C-terminal catalytic domain.[4][7] Dimerization is essential for the enzyme's catalytic efficiency.[7]

The Catalytic Mechanism

The enzymatic reaction involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis double bond of an unsaturated fatty acyl chain within a phospholipid molecule.[5] The reaction proceeds via a carbocation intermediate.[8] A critical component of the active site is a bicarbonate ion, which is essential for activity and is thought to act as a general base in the deprotonation step following the methyl transfer.[5]

The proposed mechanism is as follows:

-

Binding of Substrates: The reaction is believed to follow an ordered Bi-Bi mechanism, with SAM binding to the enzyme first, followed by the phospholipid substrate.[9]

-

Methylene Transfer: The cis double bond of the unsaturated fatty acyl chain performs a nucleophilic attack on the electrophilic methyl group of SAM. This step is considered to be at least partially rate-limiting.[4]

-

Carbocation Intermediate Formation: This attack results in the formation of a carbocation intermediate and S-adenosyl-L-homocysteine (SAH).

-

Ring Closure: The tightly bound bicarbonate ion abstracts a proton, leading to the formation of the cyclopropane ring.[4]

-

Product Release: The cyclopropanated phospholipid and SAH are released from the enzyme.

Quantitative Enzyme Data

The kinetic parameters of CFAS have been studied in several bacteria. The following tables summarize some of the key quantitative data available for CFAS from Escherichia coli and Pseudomonas aeruginosa.

Table 1: Kinetic Parameters of CFA Synthases

| Enzyme Source | Substrate | Km | kcat | kcat/Km | Reference(s) |

| E. coli | S-Adenosyl-L-methionine | 90 µM | - | - | [8] |

| P. aeruginosa | S-Adenosyl-L-methionine | 68 µM | 13 min-1 | ~0.19 µM-1min-1 | [4] |

Note: kcat and Km for the phospholipid substrate are difficult to determine accurately due to the substrate being presented in a lipid bilayer.

Table 2: Substrate Specificity of E. coli CFA Synthase

| Phospholipid Head Group | Relative Activity | Notes | Reference(s) |

| Phosphatidylethanolamine | Active | Major phospholipid in E. coli | [10] |

| Phosphatidylglycerol | Active | Major phospholipid in E. coli | [10] |

| Cardiolipin | Active | Major phospholipid in E. coli | [10] |

| Phosphatidylcholine | Some activity | Not a major phospholipid in E. coli | [10] |

Note: E. coli CFAS shows a strong preference for unsaturated acyl chains with the double bond located 9 to 11 carbons from the carboxyl end of the fatty acid.[5]

Table 3: Inhibitors of E. coli CFA Synthase

| Inhibitor | Type of Inhibition | Ki | Reference(s) |

| Dioctylamine | Competitive (vs. phospholipid) | 130 nM | [9] |

| Sinefungin | - | IC50: 1-10 µM | [9] |